molecular formula C10H10ClFO B8700677 4-(2-Chloro-6-fluorophenyl)butan-2-one

4-(2-Chloro-6-fluorophenyl)butan-2-one

Cat. No.: B8700677
M. Wt: 200.64 g/mol
InChI Key: ZZZCHRIVJBCTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-6-fluorophenyl)butan-2-one is a halogenated aromatic ketone characterized by a butan-2-one backbone substituted with a 2-chloro-6-fluorophenyl group. This compound’s structure imparts unique electronic and steric properties due to the electron-withdrawing chlorine and fluorine atoms at the ortho positions of the phenyl ring. Such halogenation typically enhances lipophilicity and metabolic stability, making derivatives of this class relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)butan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3

InChI Key

ZZZCHRIVJBCTMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=CC=C1Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Hydroxyl/Methyl : The chlorine and fluorine substituents in the target compound introduce strong electron-withdrawing effects, reducing electron density on the phenyl ring compared to the electron-donating hydroxyl (raspberry ketone) or methyl (p-tolyl derivative) groups. This impacts reactivity in electrophilic substitution reactions.

Physicochemical Properties

  • Solubility : The halogenated compound is expected to exhibit lower water solubility than raspberry ketone (which benefits from hydrogen bonding via the hydroxyl group). Its lipophilicity (logP ~2.8, estimated) would exceed that of the p-tolyl derivative (logP ~2.1).
  • Stability : Halogens enhance resistance to oxidative degradation compared to hydroxyl or methyl groups, making the compound more stable under harsh conditions.

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